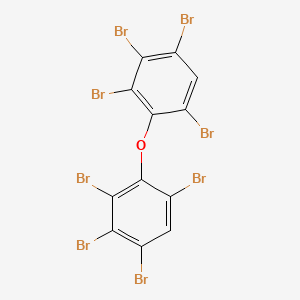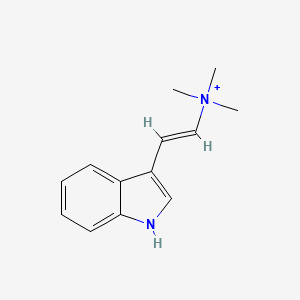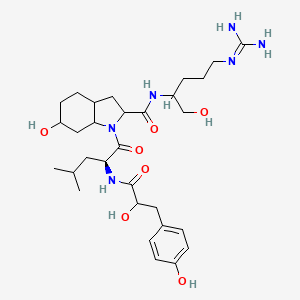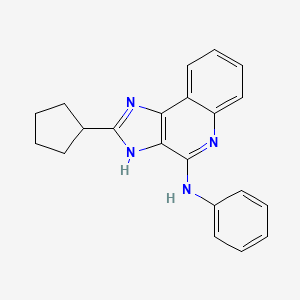
2,2',3,3',4,4',6,6'-Octabromodiphenyl ether
Descripción general
Descripción
2,2’,3,3’,4,4’,6,6’-Octabromodiphenyl ether is a brominated flame retardant belonging to the group of polybrominated diphenyl ethers. It is primarily used to enhance the fire resistance of various materials, including plastics, textiles, and electronic equipment. This compound is known for its high thermal stability and effectiveness in reducing the flammability of treated materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’,4,4’,6,6’-Octabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction is carried out by adding bromine to diphenyl ether in the presence of a catalyst, such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature and ensuring an excess of bromine to achieve the desired level of bromination .
Industrial Production Methods: In industrial settings, the production of 2,2’,3,3’,4,4’,6,6’-Octabromodiphenyl ether follows a similar bromination process but on a larger scale. The process involves continuous feeding of diphenyl ether and bromine into a reactor, where the reaction is catalyzed and controlled to ensure consistent product quality. The final product is then purified and isolated through crystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions: 2,2’,3,3’,4,4’,6,6’-Octabromodiphenyl ether undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups under specific conditions.
Reduction Reactions: The compound can be reduced to lower brominated diphenyl ethers using reducing agents like sodium borohydride.
Oxidation Reactions: It can undergo oxidation to form higher oxidation state products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent like tetrahydrofuran.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Major Products Formed:
Substitution: Formation of various substituted diphenyl ethers.
Reduction: Lower brominated diphenyl ethers.
Oxidation: Formation of brominated phenols and quinones.
Aplicaciones Científicas De Investigación
2,2’,3,3’,4,4’,6,6’-Octabromodiphenyl ether has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of brominated flame retardants in various chemical reactions.
Biology: Investigated for its effects on biological systems, including its potential endocrine-disrupting properties.
Medicine: Studied for its potential toxicological effects and its impact on human health.
Mecanismo De Acción
The primary mechanism by which 2,2’,3,3’,4,4’,6,6’-Octabromodiphenyl ether exerts its flame-retardant effects involves the release of bromine radicals during combustion. These radicals interfere with the free radical chain reactions occurring in the flame, thereby reducing the rate of combustion and preventing the spread of fire. Additionally, the compound forms a protective char layer on the material’s surface, further enhancing its fire resistance .
Comparación Con Compuestos Similares
Decabromodiphenyl ether: Another brominated flame retardant with a higher degree of bromination.
Pentabromodiphenyl ether: A lower brominated compound with similar flame-retardant properties.
Hexabromodiphenyl ether: Intermediate brominated compound used for similar applications.
Uniqueness: 2,2’,3,3’,4,4’,6,6’-Octabromodiphenyl ether is unique due to its specific bromination pattern, which provides a balance between thermal stability and flame-retardant efficiency. Compared to its higher and lower brominated counterparts, it offers an optimal combination of properties for various industrial applications .
Propiedades
IUPAC Name |
1,2,3,5-tetrabromo-4-(2,3,4,6-tetrabromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Br8O/c13-3-1-5(15)11(9(19)7(3)17)21-12-6(16)2-4(14)8(18)10(12)20/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFUUKPTSPVXJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)Br)OC2=C(C(=C(C=C2Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Br8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074775 | |
| Record name | 2,2′,3,3′,4,4′,6,6′-octabromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
801.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117964-21-3 | |
| Record name | 2,2',3,3',4,4',6,6'-Octabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117964213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2′,3,3′,4,4′,6,6′-octabromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3',4,4',6,6'-OCTABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1SD9VS79J1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-METHYL-2-((E)-3-[1-[3-(TRIMETHYLAMMONIO)PROPYL]-4(1H)-PYRIDINYLIDENE]-1-PROPENYL)-1,3-BENZOXAZOL-3-IUM DIIODIDE](/img/structure/B1251925.png)





![(1S,17R)-13-bromo-4,6-dichloro-20-methyl-8,10,20,22-tetrazahexacyclo[15.7.0.01,9.02,7.011,16.017,21]tetracosa-2(7),3,5,8,11(16),12,14,21-octaene](/img/structure/B1251936.png)



![N-[(2S)-3-hydroxy-1-[[(2S)-1-[2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-7-methyloctanamide](/img/structure/B1251944.png)
![(2E,6E,10E)-N-[2-[1-(3-aminopropyl)-3-methylimidazol-1-ium-4-yl]ethyl]-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenamide](/img/structure/B1251945.png)

